molecular formula C12H15Br B8693239 5-(3-bromopropyl)-2,3-dihydro-1H-indene CAS No. 56635-79-1

5-(3-bromopropyl)-2,3-dihydro-1H-indene

Cat. No.: B8693239
CAS No.: 56635-79-1
M. Wt: 239.15 g/mol
InChI Key: VXOXDKSXXOISCF-UHFFFAOYSA-N
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Description

5-(3-bromopropyl)-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an indan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromopropyl)-2,3-dihydro-1H-indene typically involves the bromination of a propyl-indan precursor. One common method is the reaction of indan with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromopropyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl-indan.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido-indan, thiol-indan, or alkoxy-indan derivatives.

    Oxidation: Formation of indan-3-ol or indan-3-one.

    Reduction: Formation of 3-propyl-indan.

Scientific Research Applications

5-(3-bromopropyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atom and indan structure. The bromine atom can participate in nucleophilic substitution reactions, while the indan structure can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylbenzene: Similar structure but lacks the indan ring.

    5-Bromoindan: Similar indan structure but with a bromine atom directly attached to the indan ring.

    3-Propylindan: Similar propyl chain but without the bromine atom.

Properties

CAS No.

56635-79-1

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

5-(3-bromopropyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15Br/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9H,1-5,8H2

InChI Key

VXOXDKSXXOISCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCCBr

Origin of Product

United States

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